REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[Co:5].[CH3:6][CH2:7]CC>C(O)C>[Co:5].[C:1]([OH:4])(=[O:3])[CH2:2][CH3:6].[C:1]([OH:4])(=[O:3])[CH2:2][CH2:6][CH3:7].[C:1]1(=[O:4])[O:3][CH2:7][CH2:6][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removal column where
|
Type
|
DISSOLUTION
|
Details
|
dissolved unreacted butane
|
Type
|
CUSTOM
|
Details
|
oxygenated compounds
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
ADDITION
|
Details
|
The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[Co:5].[CH3:6][CH2:7]CC>C(O)C>[Co:5].[C:1]([OH:4])(=[O:3])[CH2:2][CH3:6].[C:1]([OH:4])(=[O:3])[CH2:2][CH2:6][CH3:7].[C:1]1(=[O:4])[O:3][CH2:7][CH2:6][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removal column where
|
Type
|
DISSOLUTION
|
Details
|
dissolved unreacted butane
|
Type
|
CUSTOM
|
Details
|
oxygenated compounds
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
ADDITION
|
Details
|
The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |